molecular formula C6H6ClNO B1587985 5-Chloro-2-methoxypyridine CAS No. 13473-01-3

5-Chloro-2-methoxypyridine

Cat. No. B1587985
CAS RN: 13473-01-3
M. Wt: 143.57 g/mol
InChI Key: NPYYXUYLIHZYOU-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridine (5-Cl-2-MP) is a versatile organic compound with a wide range of applications in the field of science and technology. 5-Cl-2-MP has been widely studied in the areas of synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and lab experiments. Additionally, the paper will provide an overview of future directions for 5-Cl-2-MP research.

Mechanism of Action

Target of Action

It is known that 5-chloro-2-methoxypyridine is used as a reactant in the preparation of biaryls via palladium-catalyzed hiyama cross-coupling with aryltrifluorosilanes and suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 5-Chloro-2-methoxypyridine involves its interaction with its targets through cross-coupling reactions. In these reactions, 5-Chloro-2-methoxypyridine is coupled with other compounds to form complex structures .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-methoxypyridine are related to the synthesis of biaryls and other complex organic compounds. The compound plays a crucial role in the Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions, which are key steps in the synthesis of various biaryls .

Result of Action

The result of the action of 5-Chloro-2-methoxypyridine is the formation of biaryls and other complex organic compounds. These compounds have various applications in the field of organic chemistry .

Action Environment

The action of 5-Chloro-2-methoxypyridine is influenced by various environmental factors. For instance, the efficiency of the cross-coupling reactions in which it participates can be affected by the presence of other reactants, the temperature, and the pressure .

properties

IUPAC Name

5-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYYXUYLIHZYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406190
Record name 5-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxypyridine

CAS RN

13473-01-3
Record name 5-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 14.8 g of 2,5-dichloropyridine in 50 ml of methanol was added 30 ml of a 25% solution of sodium methoxide in methanol and the mixture was heated to reflux under nitrogen. After 24 hours, another 30 ml of the sodium methoxide solution was added and reflux was continued for a total of 68 hours. The sodium chloride which precipitated was removed by filtration and the filtrate was concentrated at atmospheric pressure to about 1/4 the original volume and partitioned between ether and water. The aqueous layer was extracted with ether and the combined ether layers were washed with saturated sodium chloride solution, dried over potassium carbonate and concentrated at atmospheric pressure to a pale brown oil. This residue was distilled to give 5-chloro-2-methoxypyridine as a colorless liquid boiling at about 82°-84° C. at 20 torr.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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